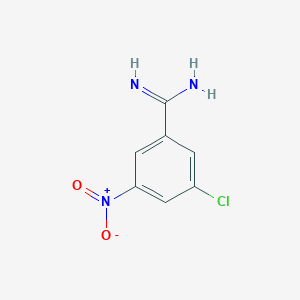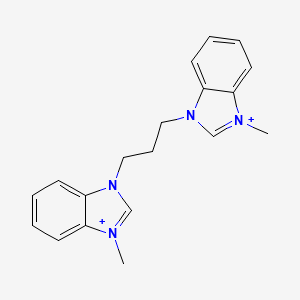
1,1'-propane-1,3-diylbis(3-methyl-1H-3,1-benzimidazol-3-ium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium is a complex organic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of two benzodiazolium units connected via a propyl chain, each substituted with a methyl group.
Métodos De Preparación
The synthesis of 1-methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Benzodiazole Units: The initial step involves the synthesis of benzodiazole units through cyclization reactions of ortho-diamines with carboxylic acids or their derivatives.
Alkylation: The benzodiazole units are then alkylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl groups.
Linking via Propyl Chain: The final step involves the linking of two methylated benzodiazole units via a propyl chain. This can be achieved through nucleophilic substitution reactions using propyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency.
Análisis De Reacciones Químicas
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents such as halides or nucleophiles under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in a variety of substituted or modified benzodiazole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
1-Methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium can be compared with other similar compounds, such as:
1-Methyl-3-pentylimidazolium Bromide: This compound has a similar imidazolium structure but with a pentyl chain instead of a propyl chain.
1-Benzyl-3-methylimidazolium Bromide: This compound features a benzyl group instead of the propyl chain, leading to different chemical and biological properties.
1-Methyl-3-phenylpropylamine Hydrochloride: This compound has a similar methyl and propyl substitution but differs in the presence of an amine group instead of the benzodiazolium structure.
The uniqueness of 1-methyl-3-[3-(3-methyl-1,3-benzodiazol-3-ium-1-yl)propyl]-1,3-benzodiazol-1-ium lies in its dual benzodiazolium units and the specific propyl linkage, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C19H22N4+2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-methyl-3-[3-(3-methylbenzimidazol-3-ium-1-yl)propyl]benzimidazol-1-ium |
InChI |
InChI=1S/C19H22N4/c1-20-14-22(18-10-5-3-8-16(18)20)12-7-13-23-15-21(2)17-9-4-6-11-19(17)23/h3-6,8-11,14-15H,7,12-13H2,1-2H3/q+2 |
Clave InChI |
WDJQTURWFRLERK-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CN(C2=CC=CC=C21)CCCN3C=[N+](C4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3E)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B12465371.png)
![2-Methylpropyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12465376.png)
![1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium](/img/structure/B12465381.png)
![4-[3-(4-Cyano-2-nitrophenoxy)propoxy]-3-nitrobenzonitrile](/img/structure/B12465388.png)
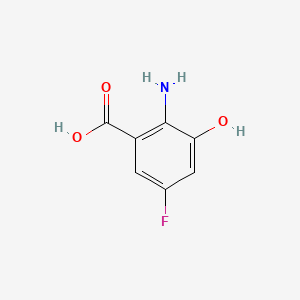
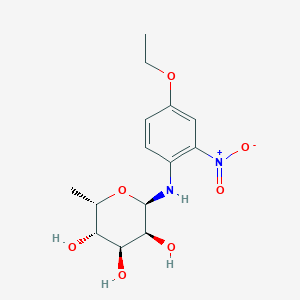
![Benzyl 1,6-dimethyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12465409.png)
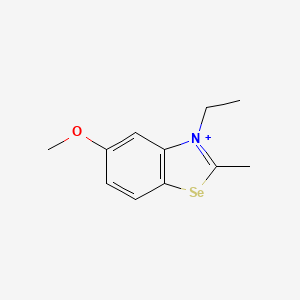
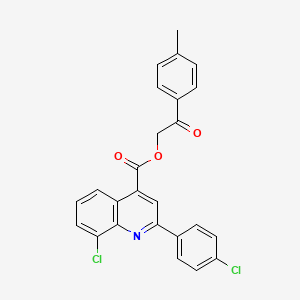
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465417.png)
![(2E)-2-[2-(2-methylphenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12465426.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol](/img/structure/B12465427.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B12465441.png)
